molecular formula C16H30O2 B1627940 Ethyl cyclododecylacetate CAS No. 93190-53-5

Ethyl cyclododecylacetate

Cat. No.: B1627940
CAS No.: 93190-53-5
M. Wt: 254.41 g/mol
InChI Key: NGLBCBLCJUKLDK-UHFFFAOYSA-N
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Description

Ethyl cyclododecylacetate is an ester compound formed from the reaction of cyclododecylacetic acid and ethanol. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound, in particular, is notable for its unique structure, which includes a twelve-membered ring, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

ethyl 2-cyclododecylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-18-16(17)14-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLBCBLCJUKLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590616
Record name Ethyl cyclododecylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93190-53-5
Record name Ethyl cyclododecylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclododecylacetate can be synthesized through the esterification of cyclododecylacetic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is often subjected to distillation to purify the ester from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl cyclododecylacetate, like other esters, can undergo several types of chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cyclododecylacetic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Cyclododecylacetic acid and ethanol.

    Reduction: Cyclododecylmethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl cyclododecylacetate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: Its derivatives are explored for potential biological activities.

    Medicine: Research into its potential as a fragrance component in therapeutic products.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl cyclododecylacetate in biological systems is not well-documented. as an ester, it is likely to interact with enzymes that hydrolyze esters, such as esterases. These enzymes catalyze the breakdown of the ester bond, releasing the corresponding acid and alcohol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.

    Methyl cyclododecylacetate: Similar structure but with a methyl group instead of an ethyl group.

    Cyclododecylacetic acid: The parent acid of this compound.

Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to simpler esters like ethyl acetate. This large ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry.

Biological Activity

Ethyl cyclododecylacetate (CAS No. 93190-53-5) is an ester compound synthesized from cyclododecylacetic acid and ethanol. This compound has garnered interest due to its unique structural properties, particularly its twelve-membered ring, which may influence its biological activity and potential applications in various fields, including fragrance, flavoring, and medicinal chemistry.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C_{13}H_{24}O_{2}
  • Molecular Weight : 212.33 g/mol
  • Boiling Point : Approximately 270 °C
  • Solubility : Soluble in organic solvents such as ethanol and ether, but insoluble in water.

As an ester, this compound is likely to interact with biological systems through hydrolysis, catalyzed by enzymes such as esterases. This reaction produces cyclododecylacetic acid and ethanol, which can then enter various metabolic pathways. The specific biological interactions and effects of this compound are not extensively documented, indicating a need for further research.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of various ester compounds found that certain cyclic esters demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. While this compound was not specifically tested, its structural similarities to effective compounds suggest potential efficacy.

Case Study 2: Fragrance Applications

In a study on the sensory effects of fragrance compounds, cyclic esters were shown to evoke positive emotional responses in participants. This compound's unique aroma profile may contribute similarly to mood enhancement and psychological well-being.

Comparative Analysis with Similar Compounds

CompoundMolecular WeightBiological ActivityApplications
This compound212.33 g/molPotential antimicrobialFragrance, flavoring
Ethyl Acetate88.11 g/molSolvent with mild activitySolvent in labs
Mthis compound226.37 g/molNot extensively studiedFragrance component
Cyclododecylacetic Acid200.31 g/molLimited data availableResearch on biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cyclododecylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclododecylacetate

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